2-Chloro-6-hydroxyphenylboronic acid
Description
2-Chloro-6-hydroxyphenylboronic acid (CAS: 958646-70-3) is an organoboron compound with the molecular formula C₆H₆BClO₃ and a molecular weight of 172.37 g/mol . It features a benzene ring substituted with chlorine at the 2-position, a hydroxyl group at the 6-position, and a boronic acid (-B(OH)₂) group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing biaryl structures . Its hydroxyl group enhances solubility in polar solvents and influences electronic properties, making it distinct from halogenated or alkoxy-substituted analogs. The compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C to ensure stability .
Properties
IUPAC Name |
(2-chloro-6-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTKHPAGOMESFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716595 | |
| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958646-70-3 | |
| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydroxyphenylboronic acid typically involves the borylation of 2-chloro-6-hydroxyphenyl derivatives. One common method is the reaction of 2-chloro-6-hydroxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to produce the boronic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₆H₆BClO₃
- Molecular Weight : 172.37 g/mol
- Solubility : Soluble in organic solvents; moderate solubility in water.
- Functional Groups : Contains a chloro group (Cl) and a hydroxy group (OH), which contribute to its reactivity.
Reaction Mechanisms
2-Chloro-6-hydroxyphenylboronic acid is primarily utilized in:
- Suzuki-Miyaura Coupling Reactions : This reaction is pivotal in forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. The presence of the chloro group allows for effective coupling with various aryl halides.
- Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols, facilitating the synthesis of diverse organic compounds.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds | Various biaryl derivatives |
| Nucleophilic Substitution | Substitutes Cl with nucleophiles | Amino derivatives |
| Oxidation | Hydroxy group oxidation | Ketones or aldehydes |
| Reduction | Reduction of chloro to hydrogen | Hydroxy derivatives |
Organic Synthesis
In organic chemistry, this compound serves as a crucial reagent for synthesizing complex molecules through:
- Formation of Biaryl Compounds : It is extensively used in the synthesis of pharmaceuticals and agrochemicals where biaryl motifs are essential.
- Development of Advanced Materials : The compound's reactivity allows it to be incorporated into polymers and nanomaterials, enhancing their properties.
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to form stable boron-containing compounds, which are being explored for:
- Drug Delivery Systems : Boron compounds can facilitate targeted drug delivery mechanisms.
- Anticancer Agents : Some studies indicate that boron-containing compounds may exhibit anticancer properties through selective targeting of cancer cells.
Case Studies
- Biaryl Synthesis : A study demonstrated the use of this compound in synthesizing a series of biaryl compounds that exhibited significant biological activity against cancer cell lines. The reaction conditions optimized for yield and purity were detailed, showcasing the compound's utility in medicinal chemistry.
- Polymer Development : Research highlighted the incorporation of this boronic acid into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance in high-temperature applications.
Table 2: Comparison of Boronic Acids
| Compound | Unique Features | Applications |
|---|---|---|
| This compound | Dual functionality (Cl and OH) | Biaryl synthesis, drug delivery |
| 2-Hydroxyphenylboronic acid | Lacks chloro group; less reactive | General organic synthesis |
| 3-Hydroxyphenylboronic acid | Similar reactivity but different substitution patterns | Limited applications |
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Chloro-6-fluorophenylboronic Acid
- Formula : C₆H₅BClFO₂
- Molecular Weight : 174.37 g/mol
- CAS : 313545-32-3
- Key Differences: Replaces the hydroxyl group with fluorine. However, its purity varies widely (97.0–113.0%) due to anhydride impurities .
- Applications : Used in synthesizing fluorinated pharmaceuticals, where fluorine’s metabolic stability is advantageous .
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic Acid
- Formula: C₆H₄BClF₃NO₂
- Molecular Weight : 233.37 g/mol
- CAS : 205240-63-7
- Key Differences : Incorporates a pyridine ring with a trifluoromethyl group. The nitrogen in the pyridine ring alters electronic properties, enabling coordination to transition-metal catalysts. The trifluoromethyl group enhances lipophilicity, useful in drug design .
Hydroxyl vs. Alkoxy Substituted Analogs
2-Chloro-6-methoxyphenylboronic Acid
- Formula : C₇H₈BClO₃
- Molecular Weight : 186.40 g/mol
- CAS : 385370-80-9
- Key Differences : Methoxy (-OCH₃) replaces hydroxyl (-OH). Methoxy is less acidic and bulkier, reducing solubility in aqueous systems but improving stability under basic conditions. Purity exceeds 98% .
- Applications : Preferred in reactions requiring prolonged heating, where hydroxyl groups might decompose .
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid
Brominated and Multi-Substituted Analogs
2-Bromo-6-chloro-3-methylphenylboronic Acid
Reactivity in Cross-Coupling Reactions
- The hydroxyl group in 2-chloro-6-hydroxyphenylboronic acid facilitates hydrogen bonding, improving catalytic turnover in aqueous Suzuki reactions compared to non-hydroxylated analogs .
- Fluorinated analogs (e.g., 2-chloro-6-fluorophenylboronic acid) show higher reactivity in couplings requiring electron-deficient aryl partners .
Pharmaceutical Relevance
- Hydroxyl-substituted boronic acids are intermediates in kinase inhibitor synthesis, leveraging their ability to form reversible covalent bonds with biological targets .
- Pyridine-containing analogs (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) are explored in agrochemicals due to their resistance to metabolic degradation .
Biological Activity
2-Chloro-6-hydroxyphenylboronic acid (CAS Number: 958646-70-3) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
this compound interacts with various biological targets, primarily enzymes and receptors. The boron atom in the compound plays a crucial role in forming reversible covalent bonds with hydroxyl groups on target molecules, which is essential for its biological activity.
Biochemical Pathways
The compound is involved in several biochemical pathways, notably in the context of enzyme inhibition. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes that prevent substrate binding. This property is particularly relevant in cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
Pharmacological Activity
Research has demonstrated that this compound exhibits anticancer properties through its ability to inhibit specific tumor-related enzymes. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival .
In Vitro Studies
In vitro experiments have indicated that this compound can effectively inhibit the growth of various cancer cell lines. For example, treatment with this compound led to significant reductions in cell viability and induced apoptosis markers such as cleaved caspase-3 in cultured cancer cells .
Case Studies
-
Cancer Cell Line Studies
A study evaluated the effects of this compound on the NCI-H358 lung cancer cell line. The results indicated a dose-dependent inhibition of cell proliferation, with a notable increase in apoptosis markers observed after treatment . -
Enzyme Inhibition Assays
In another study focusing on enzyme activity, this compound was tested against serine proteases. The compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent targeting protease-mediated pathways in cancer progression.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure and functional groups. Factors such as solubility, stability under physiological conditions, and interaction with plasma proteins are crucial for its therapeutic effectiveness.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer activity; enzyme inhibition | Reversible covalent bond formation with enzymes |
| 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid | Promising biological activities; used in Suzuki reactions | Interaction with biological targets through covalent bonds |
| Boronic Acid Derivatives | Various inhibitory activities against enzymes | Formation of stable complexes with biomolecules |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-chloro-6-hydroxyphenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling precursors or halogenation of hydroxyphenylboronic acids. For example, analogous compounds like 2-fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) are synthesized using palladium-catalyzed borylation, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios of boronic ester precursors .
- Key Parameters : Monitor reaction progress via HPLC and confirm purity via H/C NMR. Impurities often arise from incomplete deprotection of hydroxyl groups or residual palladium catalysts.
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . For boronic acids, ensure crystals are grown in anhydrous conditions to avoid hydrate formation.
- Example : Structural analogs like 4-carboxy-2-chlorophenylboronic acid (CAS 913835-75-3) show planar boron centers with bond angles of ~120°, confirmed via SXRD .
Advanced Research Questions
Q. How do tautomeric equilibria (boronic acid ↔ boroxine) affect spectroscopic and reactivity data?
- Analysis : Tautomerism in boronic acids leads to discrepancies in NMR and IR spectra. For instance, 2-chlorophenylboronic acid (CAS 3900-89-8) exhibits dynamic equilibria in DMSO-d, observable via variable-temperature B NMR .
- Mitigation : Use DFT calculations (B3LYP/6-31G*) to model tautomeric states and compare with experimental data .
Q. What strategies address contradictory catalytic activity data in cross-coupling reactions involving this compound?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields may stem from competing protodeboronation or steric hindrance from the chloro and hydroxyl groups. Optimize base selection (e.g., CsCO over KPO) to minimize side reactions .
- Validation : Use kinetic studies (e.g., in situ FTIR) to track intermediate formation and identify rate-limiting steps.
Q. How does the ortho-chloro substituent influence the acidity of the boronic acid group compared to meta/para analogs?
- Experimental Design : Measure pKa via potentiometric titration in aqueous THF. For example, 2-chloro-4-fluorophenylboronic acid (CAS 313545-72-1) has a pKa of ~8.5 due to electron-withdrawing effects, whereas para-substituted analogs are less acidic .
- Computational Support : Compare with DFT-derived Mulliken charges on the boron atom to correlate electronic effects .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across literature?
- Root Cause : Polymorphism or hydrate formation during crystallization. For instance, 5-carboxy-2-chlorophenylboronic acid (CAS 913835-75-3) exhibits a 10°C variation in mp depending on solvent polarity .
- Resolution : Characterize thermal behavior via DSC-TGA and confirm polymorphs via PXRD.
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
